Fiscalin C
Übersicht
Beschreibung
Fiscalin C is a substance P inhibitor produced by Neosartorya fischeri . It’s one of the three new compounds, named fiscalins A, B, and C, found in culture broth produced by Neosartorya fischeri .
Synthesis Analysis
This compound was found in culture broth produced by a Neosartorya fischeri . The structures of the fiscalins contain an indolyl moiety linked to an athranilic acid-derived tricyclic system . The absolute configuration of fiscalin A was determined by X-ray crystallography and chiral amino acid analysis .Molecular Structure Analysis
The structures of the fiscalins contain an indolyl moiety linked to an athranilic acid-derived tricyclic system . This compound differs from fiscalin A in the involvement of D-Ala instead of 2-aminoisobutyric acid (AIB) in the annulation step .Chemical Reactions Analysis
This compound presents synergistic activity when combined with oxacillin against MRSA . Neosartoryadins A and B are generated by further modification of this compound by oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and subsequent aldol reaction to form the unprecedented C ring .Physical and Chemical Properties Analysis
The analysis of the chemical structure of fiscalin A, epi-fiscalin A, neofiscalin A, and epi-neofiscalin A revealed that they are diastereoisomers, differing from each other only in the absolute configuration of C-3 and C-22 .Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Activity in Cancer Cells
Fiscalin C, along with other metabolites isolated from the marine sea fan-derived fungus Neosartorya siamensis, has shown promising cytotoxic activity against various human cancer cell lines. Research by Prata-Sena et al. (2016) demonstrated that compounds including this compound exhibited significant anti-proliferative activity and induced cell death in colon, liver, and melanoma cancer cell lines. This suggests potential applications of this compound as a lead for future chemotherapeutic agents (Prata-Sena et al., 2016).
2. Structure Elucidation and Metabolic Profiling
In the realm of drug discovery and development, understanding the structure and metabolic profile of bioactive compounds is crucial. Long et al. (2021) conducted a study to determine the absolute configuration of fiscalin B, a compound closely related to this compound. They also examined the in vitro metabolic characteristics of these compounds in human liver microsomes. This kind of research is essential for developing new drugs and understanding their behavior in the human body, including this compound (Long et al., 2021).
3. Discovery of New Analogues
Research on this compound and its analogues has led to the discovery of new compounds with potential biological activities. Qian et al. (2019) isolated new pyrazinoquinazoline alkaloids, including this compound, from the fermentation broth of Stentrophomonas maltophilia QB-77. These discoveries contribute to the expanding library of natural products that may have therapeutic applications (Qian et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Fiscalin C, due to its synergistic activity when combined with oxacillin against MRSA, arouses interest in investigating molecular targets associated with resistance mechanisms . It’s potential as a novel indole alkaloid alternative for the treatment of multidrug-resistant Gram-positive bacterial infections is being explored .
Eigenschaften
IUPAC Name |
(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZIMAMLQIPDR-SHYROUOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894002 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149008-36-6 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fiscalin C and where is it found?
A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].
Q2: What are the known biological activities of this compound?
A2: Research suggests that this compound possesses both antimicrobial and antitumor properties:
- Antimicrobial activity: While this compound alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.
- Antitumor activity: this compound, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].
Q3: How does this compound impact biofilm formation?
A3: Although it doesn't significantly inhibit bacterial growth on its own, this compound effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of this compound makes it a promising candidate for developing novel strategies to combat MRSA infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.